N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of the phenyl group and the hydroxy group. The final steps often involve the addition of the trifluoromethyl group and the sulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide may be studied for its potential biological activity. Compounds with sulfonamide groups are known to exhibit antimicrobial properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Sulfonamide-containing compounds are often used as drugs, and this molecule may have potential as a pharmaceutical agent.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the specific interactions of the compound with these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide-containing molecules, such as:
- N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-benzenesulfonamide
- N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-methylbenzenesulfonamide
Uniqueness
The presence of the trifluoromethyl group in N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity and stability, as well as its potential biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c21-20(22,23)17-6-8-18(9-7-17)29(26,27)24-14-19(25,15-4-2-1-3-5-15)16-10-12-28-13-11-16/h1-9,16,24-25H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAKXSRXCAQANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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